molecular formula C13H9ClN4 B3278390 N-(4-Chlorophenyl)pyrido[3,2-c]pyridazin-4-amine CAS No. 67678-89-1

N-(4-Chlorophenyl)pyrido[3,2-c]pyridazin-4-amine

Cat. No.: B3278390
CAS No.: 67678-89-1
M. Wt: 256.69 g/mol
InChI Key: DIRVNMDUYODJLD-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)pyrido[3,2-c]pyridazin-4-amine is a chemical compound designed for research applications. Its structure incorporates a pyridopyridazine scaffold, a class of nitrogen-containing heterocycles recognized for significant potential in medicinal chemistry and drug discovery . Compounds based on this scaffold are frequently investigated as inhibitors of protein kinases, which are enzymes involved in numerous cellular signaling processes and are important targets in areas such as oncology . For instance, closely related pyrrolo[3,2-d]pyrimidin-4-amine derivatives have been synthesized and shown to inhibit proangiogenic receptor tyrosine kinases (RTKs) like VEGFR-2 and PDGFR-β, and demonstrated antitumor activity . Similarly, various pyridopyrimidine scaffolds are being explored for their therapeutic potential against a range of diseases . This makes this compound a valuable building block for researchers developing and studying novel bioactive molecules. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care and safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-chlorophenyl)pyrido[3,2-c]pyridazin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN4/c14-9-3-5-10(6-4-9)17-12-8-16-18-11-2-1-7-15-13(11)12/h1-8H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIRVNMDUYODJLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN=N2)NC3=CC=C(C=C3)Cl)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N 4 Chlorophenyl Pyrido 3,2 C Pyridazin 4 Amine

Established Synthetic Routes to Pyrido[3,2-c]pyridazine Ring Systems

One of the most common approaches to building the pyridazine (B1198779) portion of the pyrido[3,2-c]pyridazine system involves the reaction of a suitably substituted pyridine (B92270) precursor with a hydrazine (B178648) derivative. This strategy leverages the availability of functionalized pyridine starting materials. A general method involves the cyclization of ortho-acylpyridinecarboxylic acids or their derivatives (such as esters and amides) with hydrazine. uminho.pt This condensation reaction forms the six-membered diazine ring fused to the pyridine core.

Another effective strategy employs pyridazine derivatives as starting materials. For instance, the reaction of certain pyridazine derivatives with malononitrile (B47326) can afford pyrido[3,2-c]pyridazines in good yields. uminho.pt This method involves building the pyridine ring onto the pyridazine, but the key transformation is the cyclization involving the malononitrile. The reaction of 2-(1-amino-2-cyanoethylidene)malonic acid esters with an aryldiazonium chloride, followed by cyclization, yields a pyridazinone which can then react with malononitrile to produce the pyrido[3,2-c]pyridazine system. uminho.pt

Modern synthetic methods have also introduced transition-metal-catalyzed cyclizations. For example, copper(II)-catalyzed aerobic 6-endo-trig cyclizations of β,γ-unsaturated hydrazones provide an efficient route to 1,6-dihydropyridazines, which can be readily oxidized to the aromatic pyridazine ring. organic-chemistry.org While not directly applied to the pyrido[3,2-c]pyridazine system in the cited literature, such methods represent a potent potential strategy. A summary of key cyclization strategies is presented in Table 1.

Starting Material TypeReagentsProduct TypeReference
o-Acylpyridinecarboxylic acid derivativesHydrazinePyridopyridazinone uminho.pt
Pyridazine derivativesMalononitrilePyrido[3,2-c]pyridazine uminho.pt
β,γ-Unsaturated hydrazonesCu(II) catalyst, AcOHPyridazine organic-chemistry.org
Ketene N,S-acetals, N-tosylhydrazonesTBAI/K2S2O8Trisubstituted pyridazine organic-chemistry.org

Annulation, the process of building a new ring onto a pre-existing structure, is a powerful tool in heterocyclic synthesis. scripps.edu For the construction of the pyridine ring of a pyrido[3,2-c]pyridazine, the starting point is a functionalized pyridazine. These reactions often involve cycloadditions or condensation reactions to form the new six-membered nitrogen-containing ring.

Transition metal-catalyzed [2+2+2] cycloadditions are a notable method for pyridine ring construction. researchgate.netacsgcipr.org This reaction involves the co-cyclization of diynes with a nitrile, providing a highly efficient and atom-economical route to substituted pyridines. Applying this logic, a suitably functionalized pyridazine containing a nitrile group could potentially react with an alkyne to construct the fused pyridine ring.

Tandem reaction sequences, such as intermolecular cycloaddition followed by cycloreversion, have also been employed to construct pyridine derivatives. nih.gov For instance, reactive 1,4-oxazinone structures can undergo a Diels-Alder reaction with an alkyne, followed by a retro-Diels-Alder reaction (cycloreversion) to extrude CO2 and form the pyridine ring. nih.gov This type of strategy could be adapted to pyridazine precursors. A generalized overview of annulation strategies is provided in Table 2.

Reaction TypePrecursorsKey FeaturesReference
[2+2+2] CycloadditionDiyne, NitrileTransition-metal catalyzed (e.g., Fe, Ru) researchgate.netovid.com
[4+2] CycloadditionAlkynoate, IminePd-catalyzed ovid.com
Tandem [4+2] / Retro [4+2]1,4-Oxazinone, AlkyneForms substituted pyridines via interception and cycloreversion nih.gov
Condensation1,3-Diketone, Enamine, Ammonia sourceHantzsch-type synthesis acsgcipr.org

Targeted Synthesis of N-(4-Chlorophenyl)pyrido[3,2-c]pyridazin-4-amine and its Direct Precursors

The direct synthesis of the title compound typically involves the preparation of a 4-halopyrido[3,2-c]pyridazine intermediate, followed by the introduction of the 4-chloroaniline (B138754) moiety.

The formation of the C-N bond between the pyrido[3,2-c]pyridazine core and the 4-chlorophenyl group is a pivotal step. The most common method for this transformation is a nucleophilic aromatic substitution (SNAr) reaction, where a halogen (typically chlorine) at the C4 position of the pyridopyridazine (B8481360) is displaced by the amino group of 4-chloroaniline. However, the reactivity of the substrate can be a limiting factor.

A more versatile and widely used approach is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. wikipedia.org This reaction has revolutionized the synthesis of aryl amines due to its broad substrate scope and high functional group tolerance. wikipedia.orgbristol.ac.uk The reaction couples an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a suitable base. youtube.com For the synthesis of this compound, the reaction would involve coupling 4-chloro-pyrido[3,2-c]pyridazine with 4-chloroaniline. The choice of palladium precursor, phosphine (B1218219) ligand, base, and solvent is crucial for the success of the reaction. bristol.ac.ukyoutube.com

The synthesis of N-(4-chlorophenyl) substituted heterocyclic compounds has been demonstrated in other systems, such as pyrano[2,3-c]pyrazoles, via multi-component reactions, showcasing the utility of incorporating this specific moiety in complex molecular architectures. nih.gov

Reaction TypeSubstratesCatalyst/ReagentsKey AdvantageReference
Nucleophilic Aromatic Substitution (SNAr)4-Chloro-pyrido[3,2-c]pyridazine, 4-ChloroanilineBase (e.g., K2CO3, Et3N)Operationally simple, no metal catalyst nih.govgoogle.com
Buchwald-Hartwig Amination4-Chloro-pyrido[3,2-c]pyridazine, 4-ChloroanilinePd catalyst (e.g., Pd(OAc)2), Phosphine ligand (e.g., XPhos), Base (e.g., NaOtBu)Broad scope, high efficiency, mild conditions wikipedia.orgbristol.ac.ukyoutube.com

Optimizing the yield of this compound requires careful tuning of reaction parameters, particularly for palladium-catalyzed coupling reactions. Design of Experiments (DoE) is a powerful methodology for systematically optimizing multiple variables simultaneously to find the true reaction optimum, rather than a local maximum that might be found using a one-variable-at-a-time (OVAT) approach. bristol.ac.uk

Key factors for optimization in a Buchwald-Hartwig amination include:

Catalyst System : The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more critically, the phosphine ligand is paramount. Bulky, electron-rich phosphine ligands (often called "Buchwald ligands" like XPhos, SPhos, and RuPhos) are known to dramatically improve reaction efficiency by facilitating both the oxidative addition and reductive elimination steps of the catalytic cycle. youtube.comresearchgate.net

Base : The base is required to deprotonate the amine, forming the more nucleophilic amide. Common bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃). The strength and nature of the base can significantly impact the reaction rate and yield. youtube.com

Solvent : Aprotic polar solvents such as toluene, dioxane, and THF are commonly used. The choice of solvent can affect the solubility of the reactants and the stability of the catalytic species.

Temperature and Time : Reaction temperatures typically range from room temperature to reflux. Automated synthesis platforms can be used to screen multiple conditions in parallel and monitor reaction progress over time to determine the optimal reaction duration. bristol.ac.uk

For example, a microwave-enhanced Suzuki coupling on a 3-amino-6-chloropyridazine (B20888) moiety demonstrated that microwave irradiation could significantly accelerate the reaction, leading to excellent yields in short reaction times (e.g., 10 minutes at 120 °C). researchgate.net Similar microwave-assisted protocols could be applied to the C-N coupling step to optimize conditions and improve yields.

Derivatization Strategies for Analogues of this compound

Creating analogues of the title compound is essential for exploring structure-activity relationships (SAR) in medicinal chemistry. Derivatization can be achieved by modifying the core heterocycle, the N-(4-chlorophenyl) moiety, or by introducing new substituents.

One common strategy is the N-alkylation of an existing amino group on the pyridazine ring. For example, 3-amino-6-arylpyridazines can be selectively alkylated at the N(2) position of the pyridazine ring under microwave irradiation, providing a rapid route to a diverse library of analogues. researchgate.net This approach could potentially be applied to the title compound to modify the pyridazine nitrogen atoms.

Another approach involves modifying the substituents on the phenyl ring. The introduction of a chlorine atom onto a benzene (B151609) ring has been shown to enhance binding ability through van der Waals interactions in some biological systems. acs.org Further optimization could involve introducing other small groups (e.g., methyl, ethyl) or different halogens at various positions on the aniline (B41778) ring to probe the effects on biological activity. acs.org

Functionalization at Amine Nitrogen

The exocyclic amine nitrogen in this compound represents a key site for chemical modification, allowing for the introduction of diverse functionalities and the synthesis of novel derivatives. While specific studies on the title compound are limited, reactions involving analogous amino-fused pyridazine systems provide insight into its potential transformations.

One fundamental transformation is acylation . In a related pyridazine derivative, the reaction of a hydrazinylpyridazine with acetic anhydride (B1165640) resulted in cyclization to form a pyridazinotriazine derivative. nih.gov This suggests that while simple N-acylation is a probable reaction for this compound, subsequent intramolecular reactions could occur depending on the reagent and reaction conditions.

Another significant functionalization pathway for primary heteroaromatic amines is diazotization . Studies on 3-amino-4H-pyrimido[1,2-b]pyridazin-4-ones, a different fused pyridazine system, have shown that the primary amino group can be converted into a stable diazonium tetrafluoroborate (B81430) salt using sodium nitrite (B80452) in the presence of tetrafluoroboric acid. semanticscholar.org These diazonium salts are versatile intermediates that can undergo various subsequent reactions. For instance, heating these salts in primary alcohols can lead to a 'ring switching' transformation to yield 1-(substituted pyridazin-3-yl)-1H-1,2,3-triazole-4-carboxylates, while heating in 2-propanol can result in a de-diazonation reaction, replacing the amino group with a hydrogen atom. semanticscholar.org This highlights a potential, albeit complex, route for modifying or removing the exocyclic amine of the title compound.

Reaction Type Reagent Example Potential Product Type Reference Analog
Acylation / CyclizationAcetic AnhydrideN-acetyl derivative or further cyclized productsHydrazinylpyridazine nih.gov
DiazotizationNaNO₂, HBF₄Diazonium tetrafluoroborate salt3-Amino-4H-pyrimido[1,2-b]pyridazin-4-one semanticscholar.org
De-diazonationDiazonium salt, 2-propanolPyrido[3,2-c]pyridazine3-Diazonium-4H-pyrimido[1,2-b]pyridazin-4-one semanticscholar.org

Substituent Effects on the Pyrido[3,2-c]pyridazine Core

The chemical reactivity and physicochemical properties of the this compound are significantly influenced by the electronic nature of the fused heterocyclic core and the effects of its substituents. The pyridazine ring, a key component of the core, is inherently electron-deficient due to the presence of two adjacent nitrogen atoms. nih.gov This electron deficiency has several important consequences.

Firstly, it modulates the properties of any attached substituents. nih.govblumberginstitute.org The electron-withdrawing nature of the pyridazine moiety will decrease the basicity of the exocyclic amine compared to an aniline analog. Secondly, the pyridazine ring itself possesses a large dipole moment and strong hydrogen-bond accepting capabilities, primarily at its nitrogen atoms, without being strongly basic. nih.govblumberginstitute.org These properties influence the molecule's polarity, solubility, and potential for intermolecular interactions, which are critical in various chemical and biological contexts.

Property of Pyridazine Core Description Consequence for the Molecule
Electron DeficiencyThe two adjacent nitrogen atoms withdraw electron density from the ring carbons. nih.govblumberginstitute.orgReduces the basicity of the exocyclic amine; activates the ring for certain nucleophilic reactions.
High Dipole MomentThe separation of charge due to the electronegative nitrogen atoms creates a significant molecular dipole. nih.govIncreases polarity and potential for dipole-dipole interactions.
H-Bond AcceptorThe lone pairs on the ring nitrogen atoms can accept hydrogen bonds. blumberginstitute.orgInfluences solubility and intermolecular recognition.
Positional Substituent EffectsThe location of a substituent on the ring has a specific impact on molecular properties. nih.govAllows for fine-tuning of the molecule's characteristics by altering substituent placement.

Mechanistic Investigations of Key Synthetic Reactions Leading to this compound

The primary method for the synthesis of N-aryl-heteroaryl amines like this compound involves the formation of a carbon-nitrogen bond between the heterocyclic core and an aniline derivative. This is typically achieved by reacting a halo-substituted heterocycle, such as 4-chloropyrido[3,2-c]pyridazine, with 4-chloroaniline. Two principal mechanistic pathways are viable for this type of transformation: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr) Mechanism:

The SNAr mechanism is common for electron-deficient aromatic and heteroaromatic systems. The electron-withdrawing nature of the nitrogen atoms in the pyrido[3,2-c]pyridazine ring activates the 4-position (para to a ring nitrogen) toward nucleophilic attack.

Nucleophilic Attack: The reaction initiates with the attack of the nucleophilic amine (4-chloroaniline) on the electron-deficient carbon atom bearing the chlorine atom. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Rearomatization: The aromaticity of the heterocyclic ring is restored through the expulsion of the leaving group (chloride ion), yielding the final N-arylated product.

This pathway is often performed at elevated temperatures, and its feasibility depends heavily on the electronic activation of the heterocyclic core and the nucleophilicity of the amine.

Buchwald-Hartwig Amination Mechanism:

This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming C-N bonds. mdpi.comnih.gov The reaction proceeds through a catalytic cycle involving a palladium(0) species.

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 4-chloropyrido[3,2-c]pyridazine to form a Pd(II) complex.

Ligand Exchange/Coordination: The 4-chloroaniline coordinates to the palladium center, typically after deprotonation by a base (e.g., sodium tert-butoxide) to form an amido complex.

Reductive Elimination: The final step is the reductive elimination of the N-arylated product from the palladium complex, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.

The Buchwald-Hartwig reaction often requires specific phosphine ligands (e.g., Xantphos) to stabilize the palladium catalyst and facilitate the steps of the catalytic cycle. mdpi.comnih.gov It generally proceeds under milder conditions than thermal SNAr and has a broader substrate scope.

Medicinal Chemistry and Structure Activity Relationship Sar Studies of N 4 Chlorophenyl Pyrido 3,2 C Pyridazin 4 Amine Derivatives

Design Principles for N-(4-Chlorophenyl)pyrido[3,2-c]pyridazin-4-amine Analog Libraries

The design of analog libraries for this compound derivatives is rooted in established medicinal chemistry strategies aimed at exploring the chemical space around a core scaffold. A primary approach involves the systematic modification of key positions on the pyridopyridazine (B8481360) ring system and the N-phenyl substituent.

A common strategy for library generation is parallel synthesis, which allows for the rapid creation of a multitude of analogs. This process often begins with a common precursor, such as a chlorinated pyridopyridazine core. Subsequent nucleophilic aromatic substitution reactions with a diverse panel of anilines, including variations in the substitution pattern on the phenyl ring, can yield a primary library of N-arylpyridopyridazin-4-amines.

Further diversity can be introduced by modifying the pyridopyridazine core itself. For instance, if synthetic routes allow, substituents can be introduced at various positions on the pyridine (B92270) or pyridazine (B1198779) ring. This exploration of positional isomers is crucial for understanding the steric and electronic requirements of the target binding site.

The selection of building blocks for these libraries is guided by principles of chemical diversity and physicochemical properties. A well-designed library will include analogs with a range of electronic effects (electron-donating and electron-withdrawing groups), steric bulk, and lipophilicity. This systematic approach ensures a comprehensive exploration of the structure-activity landscape.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For this compound derivatives, 2D-QSAR and 3D-QSAR studies can provide valuable insights for the design of more potent analogs. While specific QSAR models for this exact compound are not extensively published, the methodologies applied to similar pyridazine derivatives are instructive. nih.gov

A typical 2D-QSAR study on pyridazine analogs might involve the calculation of various molecular descriptors, such as:

Electronic descriptors: Hammett constants (σ), dipole moment.

Steric descriptors: Molar refractivity (MR), Taft steric parameters (Es).

Hydrophobic descriptors: LogP, π constants.

Topological descriptors: Connectivity indices, shape indices.

These descriptors are then used to build a mathematical model, often using multiple linear regression (MLR) or partial least squares (PLS), that predicts the biological activity. For instance, a model might reveal that electron-withdrawing groups on the N-phenyl ring and a certain degree of lipophilicity are beneficial for activity.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed, three-dimensional understanding of the SAR. These methods generate 3D contour maps that highlight regions around the molecule where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity. Such models can be instrumental in guiding the rational design of new derivatives with improved potency. nih.gov

Positional and Substituent Effects on Biological Activity Profiles

The biological activity of this compound derivatives is highly sensitive to the nature and position of substituents on both the pyridopyridazine core and the N-phenyl ring.

Substituents on the N-phenyl ring:

The 4-chloro substituent on the phenyl ring is a common feature in many biologically active compounds and often contributes to favorable binding interactions, potentially through halogen bonding or by occupying a specific hydrophobic pocket in the target protein.

Systematic variation of this substituent can reveal important SAR trends. For example:

Electronic Effects: Replacing the chloro group with other halogens (F, Br, I) can modulate the electronic nature and size of the substituent. Moving the substituent to the meta (3-position) or ortho (2-position) can probe the spatial tolerance of the binding pocket.

Hydrophobicity: Introduction of small alkyl groups (e.g., methyl, ethyl) or trifluoromethyl groups can alter the lipophilicity of the molecule, which can impact cell permeability and target engagement.

Hydrogen Bonding: The addition of hydrogen bond donors or acceptors (e.g., hydroxyl, methoxy, amino groups) can introduce new interactions with the target protein, potentially increasing affinity and selectivity.

Substituents on the Pyridopyridazine Core:

Modifications to the pyridopyridazine scaffold can also have a profound impact on activity. While the parent compound is unsubstituted on this core, hypothetical SAR studies would explore substitutions at available positions. For instance, the introduction of small alkyl or polar groups on the pyridine or pyridazine ring could influence solubility and metabolic stability, as well as directly interact with the target. The specific effects would be highly dependent on the biological target. For some kinase inhibitors with related scaffolds, substitutions at certain positions can enhance selectivity. nih.gov

Identification of Pharmacophoric Requirements for this compound Binding and Efficacy

A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For this compound, a hypothetical pharmacophore can be proposed based on its structural features and comparison with other bioactive molecules.

Key pharmacophoric features likely include:

Hydrogen Bond Acceptors: The nitrogen atoms within the pyridopyridazine ring system are strong hydrogen bond acceptors and are likely to interact with hydrogen bond donor residues in the active site of a target protein.

Hydrogen Bond Donor: The secondary amine linking the pyridopyridazine core and the phenyl ring acts as a crucial hydrogen bond donor.

Aromatic/Hydrophobic Regions: Both the pyridopyridazine core and the 4-chlorophenyl ring represent significant aromatic and hydrophobic regions that can engage in π-π stacking or hydrophobic interactions with the target.

Halogen Bond Donor: The chlorine atom on the phenyl ring can potentially act as a halogen bond donor, a type of interaction that is increasingly recognized in drug design.

A representative pharmacophore model might consist of two hydrogen bond acceptors (from the pyridopyridazine nitrogens), one hydrogen bond donor (from the amine linker), and two aromatic/hydrophobic centers. The spatial relationship between these features would be critical for optimal binding and efficacy. Computational pharmacophore modeling based on a set of active analogs can help to refine and validate these hypotheses. nih.gov

Strategies for Lead Optimization and Hit-to-Lead Progression in this compound Research

Lead optimization is the iterative process of modifying a promising hit compound to improve its potency, selectivity, and pharmacokinetic properties. patsnap.compatsnap.com For the this compound series, several strategies can be employed.

Improving Potency and Selectivity:

Structure-Based Design: If the crystal structure of the target protein is available, molecular docking studies can be used to visualize the binding mode of the lead compound and identify opportunities for optimization. patsnap.com This can guide the design of new analogs with improved complementarity to the active site.

Bioisosteric Replacement: Key functional groups can be replaced with bioisosteres to fine-tune the compound's properties. For example, the chloro group could be replaced with a trifluoromethyl group to alter electronic and lipophilic characteristics. The pyridopyridazine core itself could be replaced with other bicyclic heteroaromatic systems to explore different geometries and interaction patterns. patsnap.com

Enhancing Pharmacokinetic Properties:

Improving Metabolic Stability: Certain positions on the molecule may be susceptible to metabolic breakdown by cytochrome P450 enzymes. Introducing blocking groups, such as fluorine atoms, at these positions can improve metabolic stability and increase the compound's half-life.

Increasing Solubility: Poor aqueous solubility can limit bioavailability. The introduction of polar groups or ionizable functions can enhance solubility.

A successful lead optimization campaign for this compound derivatives would involve a multi-parameter optimization approach, balancing potency, selectivity, and ADME properties to identify a clinical candidate. nih.gov

Information regarding the chemical compound "this compound" is not available in the public domain.

Extensive searches for scientific literature and data pertaining to "this compound" have yielded no specific results for this exact compound. Consequently, it is not possible to provide an article on its biological target identification, mechanistic elucidation, or any of the other outlined topics.

The search results did identify research on structurally related but distinct compounds, including various pyridazine and pyrazole derivatives. However, due to the strict requirement to focus solely on "this compound," this information cannot be used to generate the requested article as it would be scientifically inaccurate to extrapolate findings from one compound to another.

Preclinical Pharmacological Evaluation of N 4 Chlorophenyl Pyrido 3,2 C Pyridazin 4 Amine

In Vitro Efficacy and Potency Assessments in Relevant Cellular Models

No specific in vitro studies detailing the efficacy and potency of N-(4-Chlorophenyl)pyrido[3,2-c]pyridazin-4-amine in cellular models were identified.

Antiproliferative and Cytotoxic Activity in Cancer Cell Lines

There is no available data from published studies evaluating the antiproliferative or cytotoxic effects of this compound against any cancer cell lines. Research on other molecules with pyridazine (B1198779) or pyridopyrimidine scaffolds has shown antiproliferative activity, but these findings are not directly applicable to the specified compound.

Anti-inflammatory Efficacy in Cellular Systems

No research detailing the in vitro anti-inflammatory efficacy of this compound in cellular systems, such as assays for inflammatory mediator inhibition, has been found in the scientific literature.

Antiviral and Antimicrobial Spectrum Studies

There are no published studies that assess the antiviral or antimicrobial spectrum of this compound. While some fused pyridazine derivatives have been investigated for activity against Hepatitis A Virus (HAV), this data is specific to those distinct molecular structures. nih.gov

Neurological Activity in Cellular Models (e.g., anticonvulsant mechanisms)

A review of the literature yielded no studies on the neurological activity of this compound in cellular models. Therefore, information regarding its potential mechanisms of action, such as anticonvulsant properties, is not available.

In Vivo Pharmacological Studies in Animal Models (Proof-of-Concept Research)

No published in vivo pharmacological studies for this compound in animal models were found.

Antitumor Activity in Xenograft and Syngeneic Animal Models

There is no available data from in vivo studies, such as xenograft or syngeneic models, to provide proof-of-concept for the antitumor activity of this compound.

Computational Chemistry and Molecular Modeling of N 4 Chlorophenyl Pyrido 3,2 C Pyridazin 4 Amine

Molecular Docking Simulations to Predict Ligand-Target Interactions and Binding Affinity

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the binding mode of N-(4-Chlorophenyl)pyrido[3,2-c]pyridazin-4-amine with various biological targets, such as kinases, which are often implicated in proliferative diseases.

Table 1: Predicted Interactions of this compound with a Hypothetical Kinase Target

Interacting Residue (Hypothetical)Interaction TypeDistance (Å)
GLU91Hydrogen Bond2.1
LEU144Hydrophobic3.5
VAL25Hydrophobic3.8
CYS90Hydrogen Bond2.9
PHE143π-π Stacking4.2

This table is illustrative and based on typical interactions observed for similar compounds.

Molecular Dynamics Simulations to Understand Conformational Dynamics and Binding Stability

To further investigate the stability of the ligand-protein complex predicted by molecular docking, molecular dynamics (MD) simulations are employed. MD simulations provide a dynamic view of the conformational changes of both the ligand and the target protein over time, offering insights into the stability of their interactions.

For a compound like this compound, an MD simulation of its complex with a target protein, typically on the nanosecond timescale, can reveal the flexibility of the ligand in the binding pocket and the persistence of key interactions. impactfactor.orgnih.gov Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation trajectory is a common metric to assess stability. A stable complex will exhibit minimal fluctuations in RMSD. Furthermore, the root-mean-square fluctuation (RMSF) of individual residues can highlight which parts of the protein are most affected by ligand binding.

Table 2: Key Metrics from a Hypothetical Molecular Dynamics Simulation

Simulation MetricValueInterpretation
Average Ligand RMSD1.5 ÅStable binding with minor fluctuations
Average Protein RMSD2.0 ÅOverall protein structure remains stable
Key Hydrogen Bond Occupancy> 80%Persistent and stable hydrogen bonds

This table presents hypothetical data representative of a stable ligand-protein complex.

Quantum Chemical Calculations for Electronic Properties and Reactivity Predictions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are utilized to understand the electronic properties of this compound. researchgate.net These calculations provide valuable information about the molecule's geometry, charge distribution, and orbital energies.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. The distribution of these frontier orbitals can also indicate the likely sites for electrophilic and nucleophilic attack. Molecular Electrostatic Potential (MEP) maps can visually represent the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for understanding intermolecular interactions. researchgate.net

Table 3: Calculated Electronic Properties of this compound (Hypothetical)

PropertyCalculated ValueSignificance
HOMO Energy-6.2 eVRelates to electron-donating ability
LUMO Energy-1.8 eVRelates to electron-accepting ability
HOMO-LUMO Gap4.4 eVIndicator of chemical reactivity
Dipole Moment3.5 DReflects the molecule's polarity

These values are illustrative and would be obtained from quantum chemical calculations.

De Novo Design and Virtual Screening Approaches for Novel this compound Analogues

Computational methods are pivotal in the design of novel analogues of this compound with improved properties. Virtual screening involves the computational evaluation of large libraries of compounds to identify those with a high probability of binding to a specific target. jksus.orgnih.gov This can be done through structure-based methods, like docking, or ligand-based methods, which rely on the structural and electronic features of known active compounds.

De novo design, on the other hand, involves the computational generation of novel molecular structures that are predicted to have high affinity and selectivity for a target. By analyzing the binding pocket of a target protein, algorithms can piece together fragments to create new molecules that fit optimally. For this compound, these approaches could be used to explore different substituents on the phenyl ring or modifications to the pyridopyridazine (B8481360) core to enhance binding affinity or improve pharmacokinetic properties. asianpubs.orgresearchgate.net

ADME Prediction (Absorption, Distribution, Metabolism, Excretion) from Computational Models (preclinical, non-human focus)

In the early stages of drug discovery, it is crucial to assess the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. Computational models provide a rapid and cost-effective way to predict these properties before extensive experimental work is undertaken. nih.govmdpi.com

For this compound, various in silico models can predict key ADME parameters. These models are often based on quantitative structure-property relationships (QSPR) derived from large datasets of experimental results. Predictions can include properties like aqueous solubility, blood-brain barrier permeability, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. nih.gov These predictions help in identifying potential liabilities early on and guide the design of analogues with a more favorable ADME profile. researchgate.net

Table 4: Predicted ADME Properties of this compound (Illustrative)

ADME PropertyPredicted ValueImplication
Aqueous Solubility (logS)-3.5Moderately soluble
Blood-Brain Barrier PermeabilityLowLikely to have limited CNS effects
Human Intestinal AbsorptionHighGood potential for oral absorption
CYP2D6 InhibitionUnlikelyLow risk of drug-drug interactions via this enzyme

This data is for illustrative purposes and represents typical outputs from ADME prediction software.

Advanced Analytical Techniques in N 4 Chlorophenyl Pyrido 3,2 C Pyridazin 4 Amine Research

Chromatographic Methods for Purity Assessment and Isolation in Research

In the research of novel heterocyclic compounds, chromatographic techniques are indispensable for assessing the purity of synthesized products and for isolating them from reaction mixtures.

Thin-Layer Chromatography (TLC): TLC is a fundamental technique used to monitor the progress of a chemical reaction by observing the appearance of the product spot and the disappearance of reactant spots. It is also used for a preliminary assessment of the purity of the final compound. For pyridazine (B1198779) derivatives, a common mobile phase consists of a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate, with the ratio adjusted to achieve optimal separation on a silica (B1680970) gel plate.

High-Performance Liquid Chromatography (HPLC): HPLC is a more sophisticated method used to determine the purity of a compound with high accuracy. A reversed-phase C18 column is typically used, with a mobile phase often composed of acetonitrile (B52724) and water or methanol (B129727) and water, sometimes with additives like formic acid or trifluoroacetic acid to improve peak shape. The compound is detected by a UV detector at a wavelength where the chromophore of the molecule absorbs maximally. This technique provides a quantitative measure of purity, often expressed as a percentage of the total peak area.

Column Chromatography: For the purification of synthesized compounds on a preparative scale, column chromatography is the standard method. The crude product is loaded onto a stationary phase (typically silica gel) in a glass column and eluted with a suitable solvent system, similar to that used for TLC. Fractions are collected and analyzed by TLC to identify those containing the pure desired product.

Spectroscopic Characterization (NMR, MS, IR) for Structural Elucidation in Research Contexts

Spectroscopic methods are crucial for unequivocally determining the chemical structure of a newly synthesized molecule like N-(4-Chlorophenyl)pyrido[3,2-c]pyridazin-4-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This technique provides information about the number of different types of protons in a molecule, their chemical environment, and their connectivity. For the target molecule, one would expect to see distinct signals for the protons on the pyrido[3,2-c]pyridazine core and the 4-chlorophenyl ring. The coupling patterns (splitting of signals) would help to confirm the substitution pattern on both aromatic ring systems.

¹³C NMR: This method detects the carbon atoms in the molecule, providing information on the carbon skeleton. The chemical shifts of the carbon signals would confirm the presence of the fused heterocyclic system and the substituted phenyl ring. Two-dimensional NMR techniques like HMQC and HMBC are often used to correlate proton and carbon signals, which is essential for the unambiguous assignment of all atoms in the structure nih.gov.

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula by measuring the mass-to-charge ratio (m/z) with very high precision. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information, confirming the presence of key substructures like the chlorophenyl group and the pyridopyridazine (B8481360) core nih.gov.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for N-H stretching of the secondary amine, C-H stretching of the aromatic rings, C=N and C=C stretching vibrations within the heterocyclic and phenyl rings, and a C-Cl stretching vibration liberty.eduekb.eg.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound could be grown, this method would provide definitive proof of its structure. The analysis yields detailed information on bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of the molecule. It also reveals how the molecules pack in the crystal lattice and identifies any intermolecular interactions, such as hydrogen bonding growingscience.commdpi.com.

Bioanalytical Methods for Concentration Determination in Preclinical Biological Matrices

For preclinical studies, which investigate the pharmacokinetic properties of a new compound, sensitive and specific bioanalytical methods are required to measure its concentration in biological matrices like plasma, blood, or tissue homogenates.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for quantitative bioanalysis due to its high sensitivity, selectivity, and speed. The method involves extracting the compound from the biological matrix, separating it from endogenous components using HPLC, and detecting it with a tandem mass spectrometer. The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (usually the molecular ion of the compound) is selected and fragmented, and a specific product ion is monitored. This process ensures very high selectivity and allows for accurate quantification, often down to the picogram or nanogram per milliliter level. The development of such an assay would be a critical step in the preclinical evaluation of this compound.

Future Directions and Emerging Research Avenues for N 4 Chlorophenyl Pyrido 3,2 C Pyridazin 4 Amine

Development of Novel N-(4-Chlorophenyl)pyrido[3,2-c]pyridazin-4-amine Analogues with Enhanced Preclinical Profiles

The development of novel analogues of this compound with improved preclinical characteristics is a primary focus for future research. This involves systematic structural modifications to enhance potency, selectivity, and pharmacokinetic properties. Insights can be drawn from structure-activity relationship (SAR) studies on similar heterocyclic systems, such as pyrano[2,3-c]pyrazoles and other pyridazine (B1198779) derivatives. nih.govnih.gov

Key areas for structural modification could include:

Substitution on the Pyrido[3,2-c]pyridazine Core: Introducing various functional groups on the pyridopyridazine (B8481360) ring system could modulate the electronic and steric properties of the molecule, potentially leading to improved target engagement and biological activity.

Modification of the 4-Chlorophenyl Moiety: Altering the substitution pattern on the phenyl ring or replacing it with other aromatic or heteroaromatic systems could influence the compound's binding affinity and selectivity.

Bioisosteric Replacement: The amine linker could be replaced with other functional groups to explore different binding interactions and improve metabolic stability.

The synthesis of such analogues can be guided by established synthetic pathways for pyridopyridazine derivatives, which may involve multi-component reactions or skeletal editing strategies to convert more readily available pyridines into pyridazines. mdpi.comchemrxiv.org Preclinical evaluation of these new compounds would involve a battery of in vitro assays to determine their potency against relevant biological targets and their effects on cancer cell lines.

Table 1: Preclinical Data of an Analogous N-(4-chlorophenyl) Substituted Compound

CompoundTarget KinaseIC50 (µM)Cell LineEC50 (µM)
Compound 4j (a pyrano[2,3-c]pyrazole)AKT2/PKBβ12GL261Data not available

This table presents data for a structurally related compound to inform potential future studies on this compound analogues. nih.govdundee.ac.uk

Exploration of Combination Therapies Involving this compound in Preclinical Models

Given the complexity of diseases like cancer, combination therapies that target multiple pathways are often more effective than single-agent treatments. Future research should explore the synergistic potential of this compound with existing therapeutic agents in preclinical models.

For instance, if analogues of this compound are found to inhibit key signaling pathways, such as the AKT pathway as seen in structurally similar compounds, combining them with drugs that target other nodes in the same or parallel pathways could lead to enhanced efficacy. nih.govdundee.ac.uk Network modeling of kinase inhibitor polypharmacology suggests that a systems-level understanding of drug action can reveal novel combination strategies. plos.orgnih.gov

Preclinical studies could involve:

In vitro checkerboard assays to assess synergy with a panel of approved drugs.

In vivo studies in animal models of disease to evaluate the efficacy and tolerability of combination regimens.

Integration of this compound Research with Systems Biology and Network Pharmacology

Systems biology and network pharmacology offer powerful computational tools to elucidate the complex interactions between drugs and biological systems. fredhutch.org These approaches can help to identify the molecular targets of this compound, predict its broader biological effects, and discover novel therapeutic opportunities.

By integrating experimental data with computational models, researchers can:

Predict Drug-Target Interactions: Utilize machine learning and deep neural networks to predict the kinase inhibition profile of this compound and its analogues. fredhutch.org

Construct Drug-Target Networks: Build network models to visualize the interactions between the compound, its primary targets, and other cellular components, revealing the pathways and processes that are modulated. researchgate.net

Identify Biomarkers of Response: Analyze the network to identify potential biomarkers that could predict which patients are most likely to respond to treatment with the compound.

Addressing Research Gaps and Challenges in the Comprehensive Understanding of this compound

A significant research gap is the lack of direct studies on this compound. Future efforts should be directed towards its synthesis and initial biological characterization. Challenges in this area may include developing efficient and scalable synthetic routes. The synthesis of pyridazine derivatives can be challenging due to the electronic properties of the diazine ring. nih.gov

Further research is also needed to:

Elucidate the Mechanism of Action: Once biologically active analogues are identified, detailed mechanistic studies will be required to understand how they exert their effects at the molecular and cellular levels.

Evaluate In Vivo Efficacy and Pharmacokinetics: Comprehensive in vivo studies in relevant animal models are necessary to assess the therapeutic potential and drug-like properties of lead compounds.

Investigate Mechanisms of Resistance: Understanding how cells might become resistant to these compounds is crucial for developing strategies to overcome resistance. nih.gov

Potential for Repurposing this compound for Novel Therapeutic Applications (mechanistic focus)

Drug repurposing, or finding new uses for existing compounds, is a cost-effective strategy for drug development. The pyridazine scaffold is present in compounds with a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects. nih.govresearchgate.net This suggests that this compound and its derivatives may have therapeutic potential beyond their initially intended application.

Computational repurposing studies, such as inverse virtual screening, can be employed to identify potential new targets for this class of compounds. nih.gov For example, a library of pyridazinone-based molecules was screened against a database of known drug targets, leading to the identification of aspartate aminotransferase as a potential new target. nih.gov A similar approach could be applied to this compound to uncover novel mechanistic pathways and therapeutic indications.

Q & A

Q. What are the recommended synthetic routes for N-(4-Chlorophenyl)pyrido[3,2-c]pyridazin-4-amine, and how do reaction conditions influence yield?

The compound can be synthesized via multi-step heterocyclic condensation. For example, pyridazine derivatives are often prepared by reacting substituted amines with halogenated pyridazines under nucleophilic aromatic substitution. Key steps include:

  • Use of cesium carbonate as a base to deprotonate the amine.
  • Copper(I) catalysts (e.g., CuBr) to facilitate coupling reactions at moderate temperatures (35–50°C).
  • Chromatographic purification (e.g., silica gel with gradient elution) to isolate the product . Yields vary significantly (e.g., 17.9–93%) depending on solvent choice (DMSO vs. DMF), reaction time (24–48 hours), and substituent electronic effects .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

Essential techniques include:

  • ¹H/¹³C NMR : Confirm regiochemistry of the chlorophenyl and pyridazine moieties. Look for aromatic proton signals near δ 7.5–8.5 ppm and amine protons (if present) as broad singlets .
  • HRMS (ESI) : Validate molecular weight (e.g., [M+H]+ peaks) with <2 ppm error .
  • X-ray crystallography : Resolve structural ambiguities, such as dihedral angles between fused rings (e.g., planar thienopyridine systems with <0.05 Å deviation) .

Q. How is the compound screened for preliminary biological activity, and what assays are most relevant?

Initial screening typically involves:

  • Kinase inhibition assays : Test against MAP kinases (e.g., p38α) using fluorescence polarization or ADP-Glo™ kits. IC₅₀ values <1 µM indicate strong inhibition potential .
  • Antimicrobial or antiparasitic assays : For example, anti-leishmanial activity via promastigote viability assays (e.g., IC₅₀ <10 µg/mL) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies may arise from:

  • Solubility differences : Use DMSO stock solutions standardized to ≤0.1% v/v in cell culture.
  • Off-target effects : Employ CRISPR-edited cell lines or isoform-specific kinase inhibitors (e.g., SB203580 for p38 MAPK) as controls .
  • Metabolic stability : Perform liver microsome assays to assess compound half-life (e.g., t₁/₂ >30 min suggests suitability for in vivo studies) .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?

Key modifications include:

  • Chlorophenyl substitution : Para-chloro groups enhance target binding via hydrophobic interactions. Meta-substitution reduces activity by ~50% .
  • Pyridazine ring expansion : Replacing pyridazine with pyrimidine decreases potency (IC₅₀ increases 3–5×), likely due to altered π-π stacking .
  • Amino linker flexibility : Rigidifying the amine (e.g., cyclopropyl substitution) improves selectivity for kinases over GPCRs .

Q. What crystallographic insights inform drug design for kinase targets?

X-ray structures reveal:

  • Hydrogen-bond networks : Exocyclic amines form intramolecular N–H⋯N bonds (e.g., 2.1 Å distance), stabilizing bioactive conformations .
  • Halogen interactions : Chlorine atoms engage in weak C–H⋯Cl contacts (3.3–3.5 Å), contributing to crystal packing and solubility .
  • Disorder modeling : For disordered residues (e.g., chlorophenyl groups), refine occupancy ratios (50:50) to avoid overinterpreting electron density .

Q. How do solvent effects and counterion selection impact crystallization?

  • Polar solvents (e.g., MeOH/EtOAc) : Yield needle-like crystals suitable for X-ray diffraction.
  • Counterions (e.g., dioxalate) : Improve solubility but may introduce lattice defects. Use Hirshfeld surface analysis to assess counterion interactions (e.g., O–H⋯O hydrogen bonds) .

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N-(4-Chlorophenyl)pyrido[3,2-c]pyridazin-4-amine
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N-(4-Chlorophenyl)pyrido[3,2-c]pyridazin-4-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.